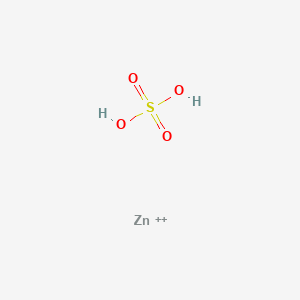

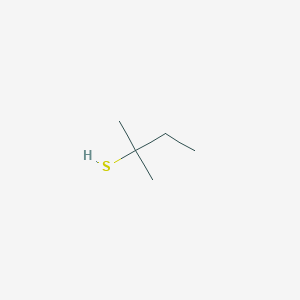

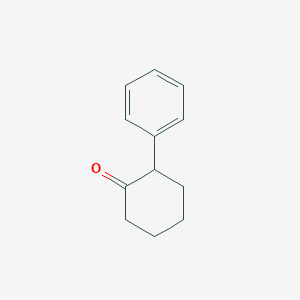

![molecular formula C16H27BO2 B152338 4,4,5,5-Tetramethyl-2-(spiro[4.5]dec-7-EN-8-YL)-1,3,2-dioxaborolane CAS No. 859219-41-3](/img/structure/B152338.png)

4,4,5,5-Tetramethyl-2-(spiro[4.5]dec-7-EN-8-YL)-1,3,2-dioxaborolane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 4,4,5,5-Tetramethyl-2-(spiro[4.5]dec-7-EN-8-YL)-1,3,2-dioxaborolane is a chemical of interest due to its spirocyclic structure, which is a motif found in various natural products and synthetic compounds with potential biological activity. The spiro[4.5]decane core is a significant structural feature that can be utilized in the synthesis of complex molecules such as acorone.

Synthesis Analysis

The synthesis of spiro[4.5]decanes, as described in the provided papers, involves a novel strategy that includes a bridgehead substitution reaction. This method starts with the substitution of a methoxyl group by a methyl group at a key position in the precursor molecule. Subsequently, an oxidative cleavage is performed, which successfully introduces a stereogenic spirocentre. This innovative approach has been applied in the formal synthesis of acorone, a compound that could serve as a model for the synthesis of related spirocyclic compounds, including 4,4,5,5-Tetramethyl-2-(spiro[4.5]dec-7-EN-8-YL)-1,3,2-dioxaborolane .

Molecular Structure Analysis

The molecular structure of 4,4,5,5-Tetramethyl-2-(spiro[4.5]dec-7-EN-8-YL)-1,3,2-dioxaborolane is characterized by the presence of a spirocyclic framework, which is a bicyclic system where two rings are joined at a single carbon atom. This spirocentre is a stereogenic center, meaning it has the potential to introduce chirality into the molecule. The dioxaborolane moiety of the compound suggests the presence of a boron atom within a three-membered ring, which is likely to influence the compound's reactivity and binding properties.

Chemical Reactions Analysis

While the provided papers do not detail specific chemical reactions involving 4,4,5,5-Tetramethyl-2-(spiro[4.5]dec-7-EN-8-YL)-1,3,2-dioxaborolane, the synthesis method suggests that the compound could participate in various organic transformations. The presence of a dioxaborolane group indicates that the compound could be used in Suzuki-Miyaura cross-coupling reactions, which are widely employed in the synthesis of biaryl compounds. Additionally, the spirocyclic structure may undergo further functionalization through reactions at the bridgehead carbon or the adjacent methylene groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,4,5,5-Tetramethyl-2-(spiro[4.5]dec-7-EN-8-YL)-1,3,2-dioxaborolane can be inferred based on its molecular structure. The compound is expected to have a relatively high molecular weight due to its complex structure. The presence of a boron atom within the dioxaborolane ring suggests that it may have unique electronic properties, such as Lewis acidity, which could affect its solubility and stability. The spirocyclic nature of the compound may also impart a degree of rigidity to the molecule, potentially influencing its boiling point and melting point.

科学的研究の応用

Chemical Modification and Applications

Serine Protease Inhibition : Synthesis of 2-mercapto- and 2-piperazino-(methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes has been achieved, with the compounds displaying inhibitory activity against serine proteases, including thrombin. This showcases the potential application of such modified compounds in therapeutic settings (Spencer et al., 2002).

Material Science and Electronics : Novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives have been synthesized, leading to the development of boron-containing polyene systems. These systems are being explored as potential intermediates for the synthesis of new materials for applications such as LCD technology, indicating the compound's relevance in advanced material science and electronic device manufacturing (Das et al., 2015).

Advanced Applications in Solar Technology

Perovskite Solar Cells : The synthesis of new perylene diimide-based polymers utilizing 4,4,5,5-tetramethyl-1,3,2-dioxaboratophenyl derivatives has been explored. These polymers, used as hole transporting materials in perovskite solar cells, have demonstrated promising efficiency, highlighting the compound's role in enhancing renewable energy technologies (Meena et al., 2020).

将来の方向性

特性

IUPAC Name |

4,4,5,5-tetramethyl-2-spiro[4.5]dec-8-en-8-yl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27BO2/c1-14(2)15(3,4)19-17(18-14)13-7-11-16(12-8-13)9-5-6-10-16/h7H,5-6,8-12H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYAKRDRDRMFIJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCC3(CCCC3)CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27BO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4,5,5-Tetramethyl-2-(spiro[4.5]dec-7-EN-8-YL)-1,3,2-dioxaborolane | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

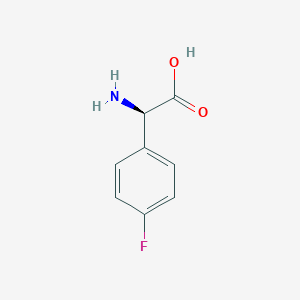

![4-[4-(4-Ethylphenyl)phenyl]benzenecarbonitrile](/img/structure/B152262.png)